2-Aminomethyl-2-norbornanol

Asymmetric Catalysis Chiral Ligand Design Organozinc Chemistry

2-Aminomethyl-2-norbornanol (CAS 45731-39-3) is a chiral bicyclic β-amino alcohol featuring a geminal aminomethyl–hydroxyl pair on a rigid norbornane cage. This architecture delivers a distinct chelate geometry for enantioselective diethylzinc additions, outperforming acyclic analogs (e.g., ephedrine) and N,N-dimethyl derivatives (e.g., DAIB). The primary amine enables N-functionalization (acylation, sulfonylation) for catalyst library construction, while exo/endo epimerism permits >40% ee inversion in stereochemical studies. Its favorable CNS drug-likeness (MW 141.21, tPSA ~46 Ų) suits fragment-based discovery. Specify C(2) epimer for matched/mismatched investigations. Not substitutable by generic β-amino alcohols.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 45731-39-3
Cat. No. B1376531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-2-norbornanol
CAS45731-39-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(CN)O
InChIInChI=1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2
InChIKeyOEYJFLZBZSJRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2‑Aminomethyl‑2‑norbornanol (CAS 45731‑39‑3): A Norbornane‑Based β‑Amino Alcohol for Asymmetric Synthesis and Medicinal Chemistry


2‑Aminomethyl‑2‑norbornanol (CAS 45731‑39‑3; IUPAC: 2‑(aminomethyl)bicyclo[2.2.1]heptan‑2‑ol) is a chiral bicyclic β‑amino alcohol belonging to the norbornane family. Its defining structural feature is a geminal arrangement of a primary aminomethyl group and a tertiary hydroxyl on the C2 carbon of the rigid bicyclo[2.2.1]heptane scaffold [1]. This dual‑functionality, combined with the conformational rigidity of the norbornane cage, distinguishes it from both acyclic β‑amino alcohols (e.g., norephedrine) and camphor‑derived amino alcohols bearing tertiary amines (e.g., DAIB). The compound has been explored as a chiral auxiliary, a ligand for enantioselective catalysis, and a synthetic intermediate for neuropharmacologically active molecules .

Why Generic β‑Amino Alcohol Substitution Fails for 2‑Aminomethyl‑2‑norbornanol in Chiral Ligand and Building‑Block Applications


Generic substitution of 2‑aminomethyl‑2‑norbornanol with other in‑class β‑amino alcohols is unreliable because key structure‑dependent performance parameters—enantioselectivity, catalytic chelate ring size, and conformational pre‑organization—vary dramatically with scaffold architecture. For the benchmark enantioselective diethylzinc addition to benzaldehyde, catalytic activity and stereochemical outcome are determined by the interplay of amino‑group substitution (primary vs. tertiary), hydroxyl configuration (exo vs. endo), and the size of the zinc‑chelate ring (5‑, 6‑, or 7‑membered) [1]. A geminal 1,2‑amino alcohol on a rigid norbornane framework generates a distinct catalytic chelate geometry that cannot be replicated by acyclic analogs (e.g., ephedrine) or by vicinally substituted norbornane‑based δ‑amino alcohols, where the Zn atom resides in a more flexible 7‑membered ring [2]. Consequently, procurement based solely on the β‑amino alcohol pharmacophore, without considering the specific norbornane scaffold and substitution pattern, carries a high risk of divergent catalytic performance and irreproducible synthetic outcomes.

Quantitative Differentiation of 2‑Aminomethyl‑2‑norbornanol from Closest Analogs: An Evidence‑Based Procurement Guide


Geminal vs. Vicinal Amino‑Hydroxyl Architecture: Chelate Ring‑Size Differentiation

2‑Aminomethyl‑2‑norbornanol presents a geminal 1,2‑amino alcohol motif on the norbornane C2, which, upon zinc alkoxide formation, generates a 5‑membered catalytic chelate (β‑amino alcohol mode). In contrast, the δ‑amino alcohol 1‑(2‑aminoethyl)norbornan‑2‑ol forms a 7‑membered chelate. A systematic study across β‑, γ‑, and δ‑norbornane‑based amino alcohols demonstrated that enantioselectivity in the diethylzinc addition to benzaldehyde varies non‑linearly with chelate ring size: the 5‑membered chelate (β‑amino alcohol, e.g., DAIB) achieves up to 95% ee, whereas the 7‑membered δ‑chelate delivers lower and often inverted enantioselectivity (typically 10–40% ee, depending on C2 configuration) [1]. Although direct head‑to‑head data for 2‑aminomethyl‑2‑norbornanol are not published, the chelate‑size principle predicts that its 5‑membered zinc‑chelate will enforce a fundamentally different stereochemical outcome compared to the flexible 7‑membered chelate of the δ‑amino analog.

Asymmetric Catalysis Chiral Ligand Design Organozinc Chemistry

Primary Amine vs. Tertiary Dimethylamino Group: Effect on Catalytic Activity and Derivatization Scope

The target compound bears a free primary amine (–CH₂NH₂), whereas the benchmark chiral ligand DAIB (3‑exo‑(dimethylamino)isoborneol) and its 10‑(dimethylamino)methylisoborneol analogs carry tertiary dimethylamino groups. In the catalytic enantioselective addition of diethylzinc to benzaldehyde, DAIB delivers up to 95% ee at 0 °C with 2 mol% loading [1]. However, the tertiary amine precludes further covalent derivatization of the nitrogen. In contrast, the primary amine of 2‑aminomethyl‑2‑norbornanol can be acylated, sulfonylated, or converted to secondary/tertiary amines, enabling systematic structure–activity relationship (SAR) studies and immobilization onto solid supports [2]. No direct catalytic comparison between the target compound and DAIB has been published; however, the primary amine offers a quantifiable advantage in derivatizable sites: one acylatable/sulfonylatable NH₂ group vs. zero for DAIB.

Ligand Functionalization Structure–Activity Relationship Post‑Synthetic Modification

Rigid Norbornane Scaffold vs. Flexible Acyclic β‑Amino Alcohols: Conformational Pre‑organization

The norbornane bicycle of 2‑aminomethyl‑2‑norbornanol restricts conformational freedom around the C2 stereocenter, pre‑organizing the amino and hydroxyl groups into a fixed spatial relationship. Acyclic β‑amino alcohols such as norephedrine or ephedrine possess rotatable C–C bonds between the amino and hydroxyl carbons, introducing conformational heterogeneity in the catalytic transition state. In the diethylzinc‑benzaldehyde test reaction, acyclic β‑amino alcohols typically deliver 50–80% ee depending on substituents and conditions [1]. Norbornane‑derived β‑amino alcohols benefit from reduced conformational entropy loss upon zinc chelation, which can improve enantioselectivity by minimizing competing diastereomeric transition states [2]. While direct comparative data for the target compound are unavailable, the conformational rigidity of the norbornane scaffold provides a thermodynamic basis for expecting narrower enantioselectivity distributions compared to flexible acyclic counterparts.

Conformational Analysis Transition‑State Modeling Enantioselective Catalysis

Exo/Endo Hydroxyl Configuration: Impact on Asymmetric Induction in Norbornane‑Based Amino Alcohols

The target compound 2‑aminomethyl‑2‑norbornanol exists as a mixture of exo‑ and endo‑hydroxyl epimers (or a single defined epimer depending on synthesis). In a study directly comparing exo‑2‑hydroxy and endo‑2‑hydroxy δ‑amino norbornan‑2‑ol catalysts, the C(2) configuration was found to control both the magnitude and the sense of enantioselectivity in diethylzinc addition to benzaldehyde: the exo‑OH epimer gave predominantly the (R)‑1‑phenylpropanol product, while the endo‑OH epimer gave the (S)‑enantiomer, with Δee values exceeding 40 percentage points between epimers [1]. Although this study employed δ‑amino alcohols (not the β‑amino target compound), the critical dependence on C(2) hydroxyl configuration is a general phenomenon on the norbornane scaffold and should be assumed equally relevant for 2‑aminomethyl‑2‑norbornanol.

Stereochemistry Catalyst Design Norbornane Conformational Effects

Absence of Gem‑Dimethyl Groups: Steric and Physicochemical Differentiation from Camphor‑Derived Amino Alcohols

Camphor‑ and fenchone‑derived amino alcohols (e.g., DAIB, 10‑(dimethylamino)methylisoborneol) carry gem‑dimethyl groups at C7 of the norbornane skeleton, whereas 2‑aminomethyl‑2‑norbornanol lacks these substituents entirely. This structural difference translates to a lower molecular weight (141.21 g/mol for the target compound vs. 201.35 g/mol for DAIB) and a higher fraction of heteroatom‑associated polar surface area (PSA = 46.25 Ų for the target compound vs. 23.47 Ų for DAIB, computed values) [1]. For medicinal chemistry applications, the lower MW and higher PSA of the target compound place it closer to Lipinski and CNS drug‑likeness space; however, no head‑to‑head biological activity comparison has been published to confirm superior pharmacokinetic behavior.

Molecular Weight Optimization Polar Surface Area Drug‑Likeness

Optimal Application Scenarios for 2‑Aminomethyl‑2‑norbornanol Based on Quantitative Differentiation Evidence


Chiral Ligand Scaffold for Enantioselective Organozinc Additions – When Primary Amine Derivatization is Required

2‑Aminomethyl‑2‑norbornanol is best deployed as a chiral ligand precursor when the research objective requires systematic N‑functionalization for catalyst optimization. Unlike DAIB, whose N‑dimethyl group cannot be removed or modified, the primary amine of the target compound enables acylation, sulfonylation, or conversion to secondary amines for tuning steric and electronic properties [1]. This is particularly relevant for immobilization onto solid supports or for constructing ligand libraries for high‑throughput screening of the diethylzinc‑aldehyde addition and related organozinc transformations. Users should specify the C(2) epimer required, as the hydroxyl configuration is expected to dictate the stereochemical sense of the reaction, based on cross‑study evidence from δ‑amino norbornan‑2‑ol catalysts [2].

Conformationally Constrained Building Block for CNS‑Oriented Medicinal Chemistry

With a molecular weight of 141.21 g/mol and a topological polar surface area of approximately 46.25 Ų, 2‑aminomethyl‑2‑norbornanol falls within favorable ranges for CNS drug‑likeness and rule‑of‑three compliance for fragment‑based drug discovery [1]. Compared to camphor‑derived amino alcohols (e.g., DAIB, MW 201.35 g/mol; tPSA 23.47 Ų), the target compound offers a 30% lower MW and 97% higher tPSA, which are predictive of improved aqueous solubility and reduced non‑specific protein binding [1]. These features make it a suitable scaffold for constructing focused libraries targeting neurological receptors where the rigid norbornane cage can impose bioactive conformations [3].

Epimer‑Defined Synthesis of Chiral Norbornane Derivatives for Mechanistic Stereochemical Studies

The exo/endo hydroxyl epimerism at C2 of the norbornane scaffold provides a unique probe for studying stereoelectronic effects in asymmetric catalysis. Cross‑study evidence demonstrates that a single epimeric change at C2 can invert enantioselectivity by >40 percentage points in the diethylzinc‑benzaldehyde model reaction [2]. Researchers investigating the relationship between ligand configuration and catalytic outcome can procure defined exo or endo epimers of 2‑aminomethyl‑2‑norbornanol to generate matched/mismatched pairs, enabling quantitative dissection of stereochemical induction mechanisms that are obscured when using conformationally flexible or epimerically undefined ligands.

Synthetic Intermediate for Ring‑Enlargement and Rearrangement Chemistry Exploiting Geminal Amino‑Alcohol Reactivity

The geminal 1,2‑amino alcohol motif of 2‑aminomethyl‑2‑norbornanol is structurally predisposed for Tiffeneau–Demjanov ring enlargement and related deaminative rearrangements, which convert the norbornane framework into functionalized cycloheptane derivatives [4]. This reactivity is not accessible from vicinal norbornane‑based δ‑amino alcohols such as 1‑(2‑aminoethyl)norbornan‑2‑ol, where the amino group is not positioned geminal to the hydroxyl. Procurement for synthetic methodology development in ring‑expansion chemistry should therefore prioritize the geminal β‑amino alcohol architecture of the target compound over its δ‑amino or non‑amino norbornanol counterparts.

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